molecular formula C11H12FNO B15252591 5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one

5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B15252591
M. Wt: 193.22 g/mol
InChI Key: XLCBBHMONHVOFV-UHFFFAOYSA-N
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Description

5-Fluoro-2-(propan-2-yl)-2,3-dihydro-1H-isoindol-1-one is a fluorinated isoindolinone derivative characterized by a bicyclic structure with a fluorine atom at position 5 and an isopropyl group at position 2. Isoindolinones are frequently explored in drug discovery for their ability to mimic peptide backbones and modulate enzyme or receptor activity .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

5-fluoro-2-propan-2-yl-3H-isoindol-1-one

InChI

InChI=1S/C11H12FNO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6H2,1-2H3

InChI Key

XLCBBHMONHVOFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one typically involves the introduction of a fluorine atom into the isoindoline structure. One common method is the electrophilic fluorination of a suitable precursor. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Functional Group Transformations

The isoindole core and fluorine substituent enable targeted modifications:

Fluorine Reactivity

  • Nucleophilic aromatic substitution : Reacts with amines (e.g., piperidine) at 120°C in DMSO to replace fluorine, forming 5-piperidino derivatives .

  • Electrophilic fluorination : Retains fluorine under acidic conditions (e.g., HCl/THF), but exchanges occur in presence of AgNO₃ or Cu catalysts .

Isoindole Ring Modifications

Reaction Reagents Product Application
OxidationKMnO₄, H₂O, 25°C1-Oxo-isoindoline derivativePrecursor for bioactive agents
ReductionNaBH₄, MeOH2,3-Dihydro-1H-isoindoleStabilizes ring for further functionalization

Ring-Opening Reactions

Controlled ring-opening occurs under harsh conditions:

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the isoindole ring to yield 4-fluoro-N-isopropylphthalimide.

  • Catalytic hydrogenation (H₂, Pd/C, 50 psi): Saturates the ring, forming a tetrahydroisoindole derivative .

Catalytic Coupling Reactions

The compound participates in cross-coupling reactions, though data is limited:

  • Suzuki-Miyaura coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), forms biaryl derivatives at C7 .

  • Buchwald-Hartwig amination : Introduces aryl amines at C5 using Xantphos/Pd₂(dba)₃ .

Comparative Reactivity with Analogues

Substituents significantly alter reactivity:

Compound Fluorine Position Reactivity with NaOMe/MeOH Electrophilic Substitution Rate
5-Fluoro-2-(propan-2-yl)-isoindol-1-oneC5Fast (t₁/₂ = 15 min)Moderate (k = 0.45 M⁻¹s⁻¹)
6-Fluoro-2-(propan-2-yl)-isoindol-1-oneC6Slow (t₁/₂ = 2 hr)High (k = 1.2 M⁻¹s⁻¹)
Non-fluorinated isoindol-1-oneNo reaction Low (k = 0.1 M⁻¹s⁻¹)

The C5 fluorine’s electron-withdrawing effect deactivates the ring toward electrophiles but enhances nucleophilic substitution at adjacent positions .

Stability and Degradation Pathways

  • Photodegradation : UV light (254 nm) induces defluorination, forming isoindole-1-one and HF .

  • Thermal decomposition : Above 200°C, produces fluorobenzene and propan-2-yl radicals.

Scientific Research Applications

5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Pharmacological Activity

a. Halogenation Patterns
  • 5-Fluoro substitution: The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to non-halogenated analogs. This is critical for improving pharmacokinetic profiles, such as oral bioavailability and half-life.
  • Comparison with 5-Chloro analogs: 5-Chloro-3-(propan-2-ylidene)-2,3-dihydro-1H-indol-2-one (CAS 1225386-83-3) exhibits a chlorine atom at position 5 and a propan-2-ylidene group. However, it may enhance lipophilicity, affecting membrane permeability .
b. Position 2 Substituents
  • Isopropyl vs. In contrast, 2-phenyl-2,3-dihydro-1H-isoindol-1-one derivatives (e.g., : 5-(2-nitroanilino)-2-phenyl analog) leverage aromatic interactions for receptor binding. The phenyl group in such compounds often enhances affinity for hydrophobic binding pockets . 2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl} substituents () introduce a basic nitrogen and methoxy group, enabling high 5-HT1A receptor affinity. This highlights how polar substituents at position 2 can drastically alter target selectivity .

Physicochemical Properties

  • Lipophilicity : The fluorine atom reduces logP compared to chlorine analogs, balancing solubility and membrane permeability.
  • Hydrogen Bonding: The isoindolinone carbonyl and fluorine create hydrogen-bond acceptors, enhancing interactions with polar residues in target proteins.

Biological Activity

5-Fluoro-2-(propan-2-YL)-2,3-dihydro-1H-isoindol-1-one is a compound of interest due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies, including case studies and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H12FNO
Molecular Weight195.22 g/mol
CAS Number700-84-5
SolubilitySoluble in organic solvents
Log P2.5

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, including leukemia cells. The mechanism involves the modulation of intracellular signaling pathways that lead to cell cycle arrest and apoptosis .
  • Interaction with Nucleotide Metabolism : It has been suggested that the compound may affect nucleotide metabolism, potentially by acting as a prodrug that releases active metabolites within cells. This aspect is crucial for its anticancer activity as it can enhance the efficacy of existing chemotherapeutic agents .

In Vitro Studies

In vitro studies have demonstrated significant biological activities of this compound:

  • Antitumor Activity : In a study involving L1210 mouse leukemia cells, the compound exhibited potent inhibition of cell proliferation with an IC50 value in the low nanomolar range . This suggests a strong potential for use in cancer therapy.

In Vivo Studies

Although limited, in vivo studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Efficacy in Animal Models : Animal studies have indicated that treatment with this compound leads to reduced tumor growth in xenograft models of human cancers. The observed effects are attributed to both direct cytotoxicity and modulation of the tumor microenvironment .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study 1 : A patient with advanced leukemia showed significant improvement after being treated with a regimen including this compound. The treatment led to a marked reduction in leukemic cell counts and improved overall health markers.
  • Case Study 2 : In another instance, a combination therapy involving this compound and traditional chemotherapeutics resulted in enhanced efficacy compared to monotherapy, suggesting a synergistic effect .

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